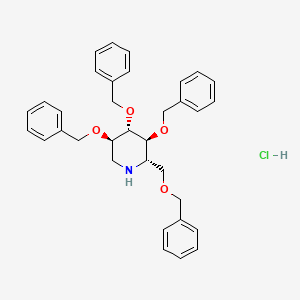

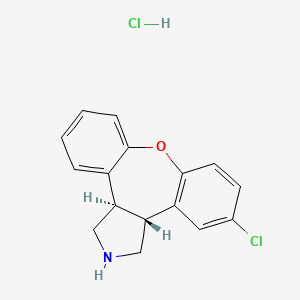

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Novel synthesis routes for related ferrocenyl compounds involve esterification, substitution reactions, and lithiation processes. For example, Zhang et al. (2005) synthesized N,N-dimethyl-1-ferrocenylethylamine hydrochloride through esterification, followed by substitution with HN(CH3)2, demonstrating the compound's structural elucidation by X-ray analysis (Zhang et al., 2005). Song et al. (1999) explored the synthesis of chiral C(2)-symmetric bisferrocenyldiamines, showing the versatility of ferrocene derivatives in synthesis (Song et al., 1999).

Molecular Structure Analysis

The crystal structure analysis plays a crucial role in understanding the molecular geometry and electronic properties of ferrocenyl compounds. The work by Beyer et al. (2002) on dipolar 1,2-N,N-dimethylaminomethylferrocenylsilanes highlights the importance of structural determination in revealing electronic coupling within molecules (Beyer et al., 2002).

Chemical Reactions and Properties

Ferrocenyl compounds participate in a variety of chemical reactions, including cyclopalladation and coordination with other metals, demonstrating their utility in organometallic chemistry. Lopez et al. (1996) investigated the diastereoselective cyclopalladation of (S)-(-)-N,N-dimethyl-1-ferrocenylethylamine, providing insights into the reactivity of ferrocene-containing ligands (Lopez et al., 1996).

Physical Properties Analysis

The physical properties of ferrocenyl compounds, such as solubility and redox behavior, are influenced by their structural characteristics. Salmon and Jutzi (2001) described the electrochemical properties of water-soluble ferrocenyl compounds, highlighting the impact of ferrocene's redox activity on their applications (Salmon & Jutzi, 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity and catalytic activity, are pivotal in the application of ferrocenyl compounds in synthesis and catalysis. Hayashi et al. (1980) prepared chiral ferrocenylphosphines, demonstrating their application in asymmetric synthesis catalyzed by transition metal complexes (Hayashi et al., 1980).

科学的研究の応用

Synthesis and Characterization

Lithiation and Formation of Ferrocenes : (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE is utilized in the lithiation process of N-Boc-protected ferrocenylalkylamines, leading to the formation of unsymmetrical 1,1'-disubstituted ferrocenes. This demonstrates its role in the synthesis of diverse ferrocene derivatives (Chong & Hegedus, 2004).

Asymmetric Synthesis and Catalysis : The compound is pivotal in the preparation of chiral ferrocenylphosphines, which serve as ligands in transition metal complex-catalyzed asymmetric reactions. This highlights its application in creating enantiomerically pure products (Hayashi et al., 1980).

Crystallography and Molecular Structure

X-Ray Diffraction Studies : The compound's derivative, N, N-dimethyl-1-ferrocenylethylaminehydrochloride, was studied using X-ray analysis. This research contributes to our understanding of molecular structures and stereochemistry in organometallic chemistry (Zhang, Zhou, & Yu, 2005).

Synthesis of Optically Active Compounds : It is used in synthesizing cyclopalladated compounds with ferrocenyl units, with their absolute configuration determined by X-ray diffraction. This application is crucial for developing optically active organometallic compounds (López et al., 1996).

Catalysis and Reactivity

- Catalytic Activity : A class of chiral C(2)-symmetrical bisferrocenyl diamines, including derivatives of (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE, shows catalytic activity towards asymmetric cyclopropanation, providing high enantioselectivity. This use underscores its role in catalysis and asymmetric synthesis (Song et al., 1999).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

将来の方向性

Future directions could involve potential applications of the compound, areas for further research, and implications for various fields like medicine, industry, or environmental science.

For a specific compound like “(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE”, you would need to consult scientific literature or databases for detailed information. If you have access to a university library or similar resources, they might be able to help you find more specific information. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, following all safety protocols.

特性

CAS番号 |

31886-57-4 |

|---|---|

製品名 |

(S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE |

分子式 |

C14H19FeN 10* |

分子量 |

257.15 |

同義語 |

(S)-(-)-[1-(DIMETHYLAMINO)ETHYL]FERROCENE; (S)-(-)-N,N-DIMETHYL-1-FERROCENYLETHYLAMINE; (S)-(-)-N,N-Dimethyl-1-ferroceneylethylamine; (S)-alpha-(N,N-Dimethylamino)ethylferrocene,; (S)-(-)-N N-DIMETHYL-1-FERROCENYL- &; Ferrocene, (1S)-1-(dimethylamino) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)